molecular formula C9H9NO3S B3169735 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 937670-75-2

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3169735
CAS No.: 937670-75-2
M. Wt: 211.24 g/mol
InChI Key: AOEZIJNOSBHJEJ-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring structure. This particular compound features a methylthiophene group attached to the oxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

  • Starting Materials: : The synthesis begins with 5-methylthiophene-2-carboxylic acid as the starting material.

  • Formation of the Oxazole Ring: : The carboxylic acid group is converted to an oxazole ring through cyclodehydration reactions. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

  • Purification: : The resulting oxazole compound is purified through recrystallization or chromatographic techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the oxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: : Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiophene: : A simpler thiophene derivative without the oxazole ring.

  • 5-Methylthiophene-2-carboxylic acid: : The carboxylic acid precursor before forming the oxazole ring.

  • 4,5-Dihydro-1,2-oxazole derivatives: : Other oxazole compounds with different substituents.

Uniqueness

3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of the methylthiophene group and the oxazole ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-5-2-3-8(14-5)6-4-7(9(11)12)13-10-6/h2-3,7H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZIJNOSBHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(5-Methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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